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Compound of Interest

Compound Name: 2,3-Dichloronitrobenzene

Cat. No.: B165493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction 2,3-Dichloronitrobenzene (2,3-DCNB) is a key chemical intermediate widely used

in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its chemical formula is

C₆H₃Cl₂NO₂ and its CAS Number is 3209-22-1.[3] The reactivity of the nitro group and the two

chlorine atoms on the benzene ring allows for a variety of chemical transformations, making it a

versatile building block in organic synthesis. These application notes provide an overview of its

synthesis, key reactions, and detailed experimental protocols for its use.

Physicochemical Properties
A summary of the key physical and chemical properties of 2,3-Dichloronitrobenzene is

presented below.
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Property Value Source

Molecular Formula C₆H₃Cl₂NO₂ [4]

Molecular Weight 192.00 g/mol [5]

Appearance
Light yellow crystals or yellow

crystalline solid
[5]

Melting Point 61 °C (142-144 °F) [4][5]

Boiling Point 257 °C (495-496 °F) [4][5]

Flash Point 123 °C (255 °F) [5]

Water Solubility 62.4 - 74.1 mg/L at 20 °C [4][5]

Log Kow 3.05 - 3.2 [4][5]

Application Note 1: Synthesis of 2,3-
Dichloronitrobenzene
2,3-Dichloronitrobenzene is typically produced as a co-isomer during the nitration of 1,2-

dichlorobenzene.[4][6] Traditional methods using a mixture of nitric and sulfuric acid favor the

formation of the 3,4-isomer.[1] However, market demand for the 2,3-isomer has led to the

development of improved synthetic methods that enhance its yield.[2]

A patented process demonstrates that using an anhydrous mixture of phosphoric acid, sulfuric

acid, and nitric acid can significantly shift the product ratio in favor of 2,3-
Dichloronitrobenzene.[1][2] This method improves the isomer ratio while maintaining a high

overall yield, often exceeding 95%.[1]

Quantitative Data: Nitration of 1,2-Dichlorobenzene
The choice of nitrating agent significantly impacts the isomer ratio and overall yield.
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Parameter
Conventional Method
(H₂SO₄/HNO₃)

Improved Method
(H₃PO₄/H₂SO₄/HNO₃)

Isomer Ratio (3,4- : 2,3-) ~8.2 : 1 ~5.45 : 1

Overall Yield ~98.5% >95%

Reaction Temperature 45 - 50 °C 75 - 125 °C (preferred)

Key Advantage High yield Favorable 2,3-isomer ratio

Data sourced from patent literature describing the processes.[1][2]

Application Note 2: Transformations of 2,3-
Dichloronitrobenzene
2,3-DCNB serves as a foundational molecule for introducing a dichloronitrophenyl moiety into

larger structures. The primary reaction pathways involve the reduction of the nitro group and

nucleophilic aromatic substitution of one of the chlorine atoms.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, forming

2,3-dichloroaniline. This aniline derivative is a crucial precursor for many dyes and

pharmaceutical compounds.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the

chlorine atoms towards nucleophilic attack. This allows for the substitution of a chlorine atom

with various nucleophiles such as ammonia (amination), alkoxides (etherification), or

cyanides (cyanation).

The following protocols, while using a closely related starting material (2,3,4-

trichloronitrobenzene), exemplify the key industrial transformations of amination and cyanation

that are applicable to the dichloronitrobenzene core.[7]

Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloronitrobenzene
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This protocol is adapted from a patented process designed to increase the yield of the 2,3-

isomer.[2]

Materials:

1,2-Dichlorobenzene (1.36 mol)

98% Sulfuric Acid (H₂SO₄)

104% Phosphoric Acid (H₃PO₄, containing pyrophosphoric acid)

98% Nitric Acid (HNO₃)

Dilute Sodium Carbonate (Na₂CO₃) solution

Water (H₂O)

Dichloromethane (CH₂Cl₂) for extraction

Procedure:

Charge a suitable reactor with 1.36 moles of 1,2-dichlorobenzene, 0.38 moles of 98%

H₂SO₄, and 1.305 moles of 104% H₃PO₄.

Prepare the nitrating acid mixture by combining 1.38 mol of 98% HNO₃, 0.38 mol of 98%

H₂SO₄, and 1.305 mol of 104% H₃PO₄.

With rapid stirring, heat the reactor contents to 105-110 °C.

Add the nitrating acid mixture dropwise to the reactor over a period of 1.5 hours, maintaining

the temperature at 105-110 °C.

After the addition is complete, continue stirring the mixture at the same temperature for an

additional 2 hours.

Allow the mixture to settle and separate the organic phase from the acid phase while still

warm.
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Wash the organic phase with a dilute Na₂CO₃ solution, followed by a water wash until

neutral.

Extract the aqueous phases with CH₂Cl₂ to recover any residual product.

Combine all organic phases and concentrate under reduced pressure to yield the crude

product mixture, which can be further purified by distillation.

Protocol 2: Example Transformation - Synthesis of 2,3-
Dichloro-6-nitroaniline
This is a generalized protocol based on a patented method for the amination of a related

compound, 2,3,4-trichloronitrobenzene, which illustrates a key synthetic transformation.[7]

Materials:

2,3,4-Trichloronitrobenzene

Ammonia (aqueous or gaseous)

Sulfur-containing catalyst (e.g., p-hydroxybenzenesulfonic acid)

Solvent (e.g., water, alcohol)

Procedure:

Charge a high-pressure autoclave with 2,3,4-trichloronitrobenzene, the chosen solvent, and

the sulfur-containing catalyst.

Seal the autoclave and introduce ammonia until the pressure reaches 0.2-0.5 MPa.

Heat the mixture to the reaction temperature, typically between 60-100 °C (e.g., 80 °C).

Maintain the reaction under constant pressure and temperature with stirring for several hours

until the reaction is complete (monitored by GC or HPLC).

Cool the reactor, vent the excess ammonia, and transfer the reaction mixture.
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The product, 2,3-dichloro-6-nitroaniline, can be isolated by filtration if it precipitates or by

extraction after solvent removal.

Further purification can be achieved by recrystallization. A reported yield of >99% can be

achieved under optimized conditions.[7]

Protocol 3: Example Transformation - Synthesis of 2,3-
Dichloro-6-nitrobenzonitrile
This protocol for cyanation is based on a procedure using 2,3,4-trichloronitrobenzene as the

starting material.[7]

Materials:

2,3,4-Trichloronitrobenzene (1 mol)

Cuprous Cyanide (CuCN) (1 mol)

Pyridine (0.52 mol)

Toluene

Concentrated Hydrochloric Acid (HCl)

Saturated Sodium Chloride (NaCl) solution

Sodium Sulfate (Na₂SO₄), anhydrous

Methanol for recrystallization

Procedure:

Under a nitrogen atmosphere, combine 1 mol of 2,3,4-trichloronitrobenzene and 1 mol of

cuprous cyanide in a reaction vessel.

Slowly add 0.52 mol of pyridine to the mixture.

Heat the mixture to 100 °C. It should become stirrable.
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Gradually increase the temperature to 165 °C over 1.5 hours and maintain this temperature

for 30 minutes.

Cool the reaction mixture, then add concentrated HCl and toluene.

Stir the resulting mixture vigorously for 1.5 hours.

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

Extract the aqueous phase with toluene.

Combine all toluene extracts and wash sequentially with concentrated HCl, water, and

saturated aqueous NaCl.

Dry the toluene solution over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain

the crude product.

Recrystallize the crude product from methanol to achieve high purity (>99%). The initial yield

is reported to be around 85-87%.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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